molecular formula C10H20ClNO2 B14338404 Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride CAS No. 95407-70-8

Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride

Cat. No.: B14338404
CAS No.: 95407-70-8
M. Wt: 221.72 g/mol
InChI Key: XTQPMZGDXUYFLV-UHFFFAOYSA-M
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Description

Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with methoxy and tetramethyl groups, as well as an oxo group The chloride ion is associated with the piperidinium cation, making it a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting materials such as 2,2,6,6-tetramethyl-4-piperidone can be used.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the piperidinium compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidinium compounds.

Scientific Research Applications

Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride has several scientific research applications:

    Organic Synthesis: Used as a reagent in various organic synthesis reactions, including oxidation and substitution reactions.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The methoxy and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar structure with an acetamido group instead of a methoxy group.

    2,2,6,6-Tetramethyl-4-piperidone: Lacks the methoxy group but has a similar piperidine ring structure.

    4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Similar structure but with a free radical instead of a chloride ion.

Uniqueness

Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is unique due to the presence of both methoxy and oxo groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The chloride ion further enhances its solubility and stability in aqueous solutions, making it suitable for various applications.

Properties

CAS No.

95407-70-8

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;chloride

InChI

InChI=1S/C10H20NO2.ClH/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

XTQPMZGDXUYFLV-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC([N+]1=O)(C)C)OC)C.[Cl-]

Origin of Product

United States

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